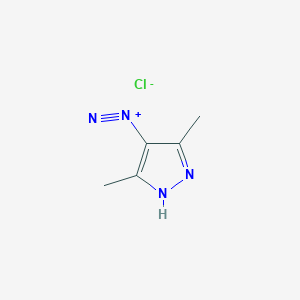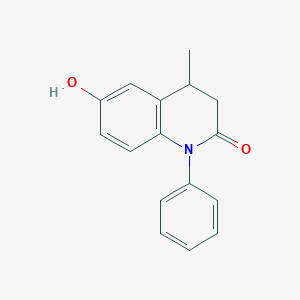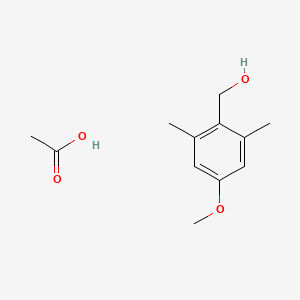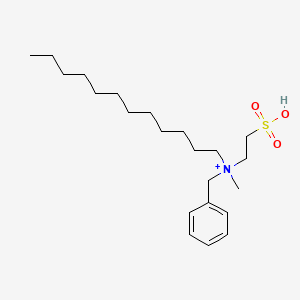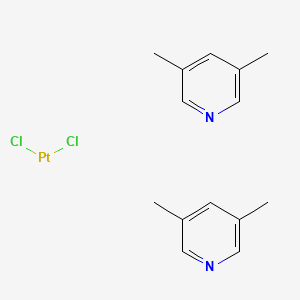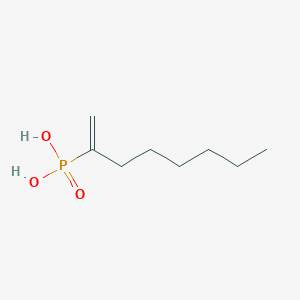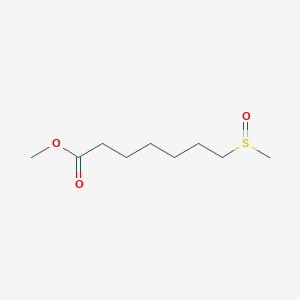![molecular formula C13H10ClN3O2 B14354661 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 90179-04-7](/img/structure/B14354661.png)
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The compound features a pyridinium core substituted with a cyano and nitro group on the phenyl ring, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
The synthesis of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-cyano-2-nitrobenzyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:
Pyridinium chloride: Lacks the cyano and nitro substituents, making it less reactive in certain chemical reactions.
4-Cyano-2-nitrobenzyl chloride: Contains the cyano and nitro groups but lacks the pyridinium core, limiting its applications in certain fields.
N-Methylpyridinium chloride: Similar pyridinium core but with a methyl group instead of the 4-cyano-2-nitrophenyl substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90179-04-7 |
|---|---|
Formule moléculaire |
C13H10ClN3O2 |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
3-nitro-4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H10N3O2.ClH/c14-9-11-4-5-12(13(8-11)16(17)18)10-15-6-2-1-3-7-15;/h1-8H,10H2;1H/q+1;/p-1 |
Clé InChI |
ZUQFNOTYTBFYHT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


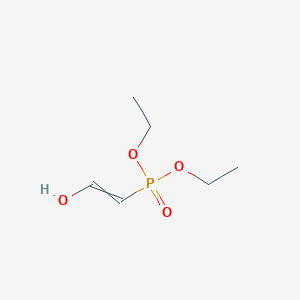

![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
